1-[(2-methoxy-4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-[(2-Methoxy-4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazole carboxylic acids This compound is characterized by the presence of a pyrazole ring, a carboxylic acid group, and a methoxy-methylphenoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-methoxy-4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Carboxylic Acid Group: This step often involves the use of carboxylation reactions, such as the reaction of the pyrazole intermediate with carbon dioxide in the presence of a base.
Attachment of the Methoxy-Methylphenoxy Group: This can be done via etherification reactions, where the phenol derivative is reacted with an appropriate alkylating agent, such as methyl iodide, in the presence of a base.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Methoxy-4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 1-[(2-hydroxy-4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid.
Reduction: Formation of 1-[(2-methoxy-4-methylphenoxy)methyl]-1H-pyrazole-3-methanol.
Substitution: Formation of 1-[(2-amino-4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid.
Scientific Research Applications
1-[(2-Methoxy-4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 1-[(2-methoxy-4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methoxy-methylphenoxy group can enhance its binding affinity to certain molecular targets, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
- 1-[(2-Hydroxy-4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid
- 1-[(2-Methoxy-4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid
- 1-[(2-Methoxy-4-methylphenoxy)methyl]-1H-pyrazole-3-methanol
Uniqueness: 1-[(2-Methoxy-4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy-methylphenoxy group provides a balance of hydrophobic and hydrophilic characteristics, making it versatile in various applications.
This compound’s unique structure and reactivity make it a valuable subject of study in multiple scientific disciplines.
Properties
IUPAC Name |
1-[(2-methoxy-4-methylphenoxy)methyl]pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-9-3-4-11(12(7-9)18-2)19-8-15-6-5-10(14-15)13(16)17/h3-7H,8H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKKDNUCQZHBEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCN2C=CC(=N2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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